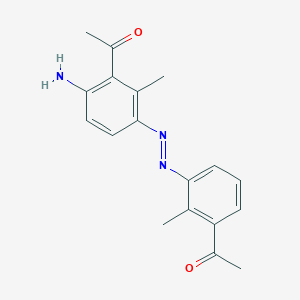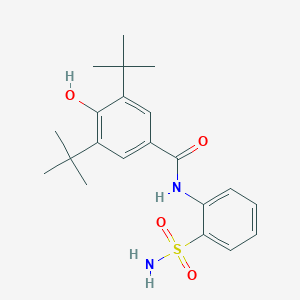![molecular formula C12H11N3O2 B130312 2-Méthyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide CAS No. 80047-24-1](/img/structure/B130312.png)
2-Méthyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide
Vue d'ensemble
Description
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as milrinone, is a compound with significant pharmacological properties. It is primarily known for its use as a phosphodiesterase-III (PDE-III) inhibitor, which has inotropic and vasodilatory effects. This compound is widely used in the treatment of acute decompensated heart failure due to its ability to improve cardiac contractility and reduce vascular resistance .
Applications De Recherche Scientifique
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of PDE-III inhibitors and their mechanisms.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: It is extensively researched for its therapeutic potential in treating heart failure and other cardiovascular conditions.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as Milrinone, is Phosphodiesterase type III . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule in cells .
Mode of Action
Milrinone acts as a selective inhibitor of Phosphodiesterase type III . By inhibiting this enzyme, Milrinone prevents the degradation of cAMP, leading to increased intracellular levels of this messenger molecule . The increase in cAMP levels results in increased activation of protein kinase A, which in turn leads to increased intracellular ionized calcium and contractile force in cardiac muscle .
Biochemical Pathways
The increased levels of cAMP affect several biochemical pathways. The most significant of these is the cAMP-dependent protein kinase pathway . Activation of this pathway leads to the phosphorylation of various proteins, resulting in increased contractile force in cardiac muscle and relaxation in vascular muscle .
Pharmacokinetics
The pharmacokinetics of Milrinone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Milrinone is rapidly absorbed and reaches peak plasma concentrations within 0.5 to 3 hours . It has a half-life of about 2 hours . The drug is primarily metabolized in the liver and about 80% is excreted unchanged in the urine .
Result of Action
The result of Milrinone’s action is a positive inotropic effect (increased force of heart muscle contraction) and vasodilation (widening of blood vessels) . This leads to an increase in cardiac output and a reduction in total peripheral resistance . Additionally, Milrinone improves diastolic function, leading to faster relaxation and increased diastolic compliance .
Action Environment
The action of Milrinone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, thereby influencing its efficacy and stability. Moreover, patient-specific factors such as liver function can also impact the drug’s pharmacokinetics .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide are largely determined by its structure and the nature of its interactions with other biomolecules. It has been found to interact with various enzymes and proteins, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has been shown to have a range of effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can vary depending on the specific cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves its interactions with various biomolecules at the molecular level. It has been shown to bind to certain biomolecules, leading to changes in their function . This can result in the inhibition or activation of certain enzymes, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide within cells and tissues involves various transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can affect its activity and function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves several steps. One common method starts with the condensation of 2-cyanopyridine with methylamine to form the intermediate 2-methylamino-3-cyanopyridine. This intermediate is then cyclized under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product in a pharmaceutically acceptable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amrinone: Another PDE-III inhibitor with similar inotropic and vasodilatory effects.
Enoximone: A compound with comparable pharmacological properties used in the treatment of heart failure.
Uniqueness
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is unique due to its higher potency and selectivity for PDE-III compared to similar compounds. This results in more pronounced therapeutic effects and a better safety profile .
Propriétés
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVSFPUHCMFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510182 | |
| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80047-24-1 | |
| Record name | 1,6-Dihydro-2-methyl-6-oxo(3,4'-bipyridine)-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIHYDRO-2-METHYL-6-OXO(3,4'-BIPYRIDINE)-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E39HK2X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide in milrinone synthesis?
A1: According to the research, 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide serves as a starting material for an alternative synthesis of milrinone []. This suggests it acts as a precursor compound, undergoing chemical transformations to yield the final drug molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















